molecular formula C12H20O B13783264 9,9-Dimethylspiro[4.5]decan-7-one CAS No. 63858-64-0

9,9-Dimethylspiro[4.5]decan-7-one

Cat. No.: B13783264
CAS No.: 63858-64-0
M. Wt: 180.29 g/mol
InChI Key: UQZVBZDKDZBUKF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocycles, characterized by two rings connected at a single shared atom, are increasingly recognized for their importance in chemical research, particularly in drug discovery. tandfonline.comnih.gov Their inherent three-dimensionality allows for the creation of molecules that can interact with biological targets in a more specific and effective manner compared to flatter aromatic systems. tandfonline.com This structural rigidity and complexity can lead to higher biological activity and selectivity. rsc.org

The incorporation of spirocyclic scaffolds into drug candidates has been shown to improve various physicochemical properties, such as water solubility and metabolic stability. researchgate.netbldpharm.com The spiro arrangement increases the fraction of sp3-hybridized carbons, a feature that is correlated with a higher probability of success in clinical development. bldpharm.com Spirocycles are found in numerous natural products and have been utilized as core structures in the development of a wide range of therapeutic agents, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. tandfonline.comnih.govresearchgate.net

Overview of Ketone Functionality within Alicyclic Scaffolds

The ketone group, a carbonyl functional group (C=O) within a non-aromatic, or alicyclic, ring system, is a cornerstone of organic synthesis. α,β-unsaturated ketones, in particular, are versatile intermediates used in a variety of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and other bioactive molecules. nih.gov The reactivity of the ketone group allows for a wide range of chemical transformations, making it a valuable feature in the design and synthesis of complex molecular architectures.

Historical Context and Initial Research on 9,9-Dimethylspiro[4.5]decan-7-one Synthesis

The synthesis of this compound has been described in the chemical literature, with one notable method involving a spiroannelation protocol. orgsyn.org This procedure utilizes an organobis(cuprate) derived from 1,4-dilithiobutane, which acts as a nucleophile, and 3-chloro-5,5-dimethylcyclohex-2-en-1-one as an electrophile. orgsyn.org This specific methodology allows for the formation of the spirocyclic system at the carbon beta to the ketone. orgsyn.org The reaction is typically carried out in diethyl ether at low temperatures, followed by quenching with an aqueous ammonium (B1175870) chloride solution. orgsyn.org The crude product is then purified by chromatography to yield this compound as a colorless to pale yellow oil. orgsyn.org This synthetic approach has been foundational in the study of metallocyclopentanes and has been adapted for the synthesis of various other spiro compounds. orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63858-64-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

9,9-dimethylspiro[4.5]decan-7-one

InChI

InChI=1S/C12H20O/c1-11(2)7-10(13)8-12(9-11)5-3-4-6-12/h3-9H2,1-2H3

InChI Key

UQZVBZDKDZBUKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(C1)CCCC2)C

Origin of Product

United States

Synthetic Methodologies for 9,9 Dimethylspiro 4.5 Decan 7 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. ox.ac.uklibretexts.org

The primary challenge in synthesizing spiro[4.5]decan-7-one frameworks lies in the creation of the spirocyclic system. Key bond disconnections often target the bonds connected to the spiro-carbon. scripps.edu One common strategy involves disconnecting one of the carbon-carbon bonds of the cyclopentane (B165970) ring attached to the spiro-carbon. This leads to a cyclohexanone (B45756) derivative with a side chain that can be cyclized in a subsequent step.

Another approach is to disconnect the bond between the spiro-carbon and one of the adjacent methylene (B1212753) groups in the cyclohexane (B81311) ring. This retrosynthetic step simplifies the target to a cyclopentanone (B42830) derivative bearing a substituent that can participate in a ring-forming reaction to construct the cyclohexane ring.

A two-bond disconnection strategy can also be envisioned, breaking the spirocyclic system into two separate cyclic precursors. However, this often requires more complex forward synthetic steps to reassemble the framework. The choice of disconnection is often guided by the availability of starting materials and the desire to control stereochemistry. scripps.edu

The spiro-carbon in many spiro[4.5]decane derivatives is a stereocenter, and controlling its configuration is a critical aspect of the synthesis. chemrxiv.orgnih.gov When the target molecule is chiral, enantioselective synthesis strategies must be employed. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of materials. chemrxiv.orgelsevierpure.com

The formation of the spiro stereocenter is often achieved during the cyclization step. nih.gov The stereochemical outcome can be influenced by the reaction conditions, the nature of the catalyst, and the steric and electronic properties of the substituents on the precursor molecule. For instance, in a catalyzed reaction, the chiral ligand on the metal center can direct the approach of the reacting species to form one enantiomer preferentially. chemrxiv.org Desymmetrization of a prochiral precursor is another powerful strategy for establishing the spiro stereocenter with high enantiomeric excess. chemrxiv.org

Classical Synthetic Approaches

Several classical synthetic methodologies have been successfully applied to the construction of the spiro[4.5]decan-7-one core.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of spirocycle synthesis. researchgate.netepa.govnih.gov The Robinson annulation, a well-established method for forming six-membered rings, can be adapted for the synthesis of spiro[4.5]decanones. This typically involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone equivalent, followed by an intramolecular aldol (B89426) condensation and dehydration.

Another powerful annulation strategy is the Diels-Alder reaction, a [4+2] cycloaddition that can be used to construct the cyclohexene (B86901) ring of a spiro[4.5]decane precursor. Subsequent modifications can then lead to the desired ketone functionality. More recent developments have focused on metal-catalyzed annulation reactions, which can offer higher efficiency and stereoselectivity. rsc.org For example, palladium-catalyzed cascade reactions have been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov

Intramolecular cyclization of acyclic or monocyclic ketone precursors is a widely used approach for constructing the spiro[4.5]decane framework. chemrxiv.orgepa.gov These strategies often involve the formation of a carbon-carbon bond to create the second ring of the spirocycle.

One such strategy is the intramolecular aldol reaction. A diketone precursor can be designed such that an intramolecular aldol condensation leads directly to the spiro[4.5]decan-7-one skeleton. The regioselectivity of the cyclization is a key consideration in this approach.

Radical cyclizations have also been employed. For example, a ketyl radical, generated from a ketone precursor, can undergo a tandem cyclization to form the spiro[4.5]decane ring system stereoselectively. nih.gov Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of spiro[4.5]decane derivatives from diene precursors. epa.govresearchgate.net

Organometallic reagents play a crucial role in modern organic synthesis, and their application in spiroannelation has provided efficient routes to spiro[4.5]decan-7-ones and their analogues. researchgate.netepa.govresearchgate.netnih.govlibretexts.org These reagents act as potent nucleophiles, enabling the formation of key carbon-carbon bonds. nih.govlibretexts.orgyoutube.com

Organobis(cuprates), also known as Gilman reagents, are particularly useful for conjugate addition reactions. chadsprep.com A common strategy involves the 1,4-addition of an organocuprate to a cyclohexenone derivative. The resulting enolate can then be trapped with an electrophile that serves as the precursor to the cyclopentane ring. Subsequent intramolecular cyclization affords the spirocyclic ketone.

Dilithio reagents, which contain two lithium atoms, can act as dianions in synthesis. A dilithiated species can be generated and reacted with a suitable dielectrophile to construct the spirocyclic framework in a single step. For instance, a dilithiated ketone can react with a dihaloalkane to form the spiro[4.5]decane ring system. The use of organometallic reagents often allows for milder reaction conditions and can provide access to functionalized spirocycles that are difficult to obtain through classical methods. youtube.com

Modern Catalytic and Stereoselective Syntheses

The development of catalytic and stereoselective methods has revolutionized the synthesis of complex molecules like 9,9-Dimethylspiro[4.5]decan-7-one. These methods offer advantages in terms of efficiency, selectivity, and the ability to produce specific stereoisomers.

Asymmetric Catalytic Spiroannulation Protocols

Asymmetric catalytic spiroannulation represents a powerful strategy for the enantioselective synthesis of spirocyclic compounds. These protocols involve the use of a catalytic amount of a chiral entity to control the stereochemical outcome of the spiro-ring forming reaction. While specific examples for the direct asymmetric catalytic spiroannulation leading to this compound are not extensively detailed in the provided search results, the general principles of such methodologies are well-established in organic synthesis. These reactions often employ transition metal catalysts paired with chiral ligands or organocatalysts to create the desired stereocenter at the spiro-atom. The development of such protocols for this compound would be a significant advancement, enabling the efficient production of enantiomerically enriched forms of this spiroketone.

Chiral Auxiliary-Mediated Synthesis of this compound Enantiomers

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A relevant example, though not directly for this compound, is the synthesis of a novel chiral oxazolidin-2-one from (-)-camphene, intended for use as a recyclable chiral auxiliary in asymmetric transformations. researchgate.net This highlights the general strategy of employing chiral auxiliaries derived from readily available natural products to induce chirality in synthetic targets. researchgate.net The development of a chiral auxiliary-mediated synthesis for the enantiomers of this compound would likely involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective spirocyclization step and subsequent removal of the auxiliary.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. primescholars.comjocpr.com For the synthesis of this compound, this involves a focus on atom economy and the use of environmentally friendly reaction conditions.

Atom Economy and Reaction Efficiency

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comwikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comnumberanalytics.com

In the context of synthesizing this compound, reactions with high atom economy are desirable. Cycloaddition reactions, for example, are known for their high atom economy as all the atoms of the reactants are typically incorporated into the product. nih.gov Designing a synthetic route to this compound that maximizes atom economy would involve choosing reaction types that minimize the formation of byproducts.

Table 1: Atom Economy of Selected Reaction Types

Reaction TypeGeneral TransformationTypical Atom Economy
AdditionA + B → C100%
SubstitutionA-B + C → A-C + B< 100%
EliminationA-B → A + B< 100%
RearrangementA → B100%

Reaction efficiency is also a critical factor, encompassing not just the chemical yield but also reaction time, energy consumption, and ease of purification. Efficient syntheses of this compound would ideally be high-yielding, proceed under mild conditions, and require minimal purification steps.

Solvent-Free or Environmentally Benign Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. primescholars.com Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), can lead to reduced pollution, lower costs, and simpler processes. cmu.edunih.gov In some cases, solid-state reactions can be more efficient and selective than their solution-based counterparts. cmu.edu

The synthesis of N-acylhydrazones, for instance, has been successfully achieved using a solvent-free grindstone method, resulting in high yields and stereoselectivity. rsc.org Applying such techniques to the synthesis of this compound or its precursors could offer significant environmental benefits.

Alternatively, the use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, can also contribute to a greener synthetic process. Research into the synthesis of spiro compounds in such media would be a valuable contribution to sustainable chemistry.

Reactivity and Transformations of 9,9 Dimethylspiro 4.5 Decan 7 One

Reactions Involving the Ketone Carbonyl Group

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of 9,9-dimethylspiro[4.5]decan-7-one, the accessibility of the carbonyl carbon to nucleophiles is sterically hindered by the gem-dimethyl group at the C9 position. This steric hindrance can affect the reaction rates and may necessitate the use of more reactive nucleophiles or harsher reaction conditions.

Common nucleophilic addition reactions applicable to ketones include:

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl group would lead to the formation of tertiary alcohols. The steric hindrance from the gem-dimethyl group would likely influence the facial selectivity of the nucleophilic attack.

Wittig Reaction: The Wittig reaction, which converts ketones to alkenes, is a powerful tool in organic synthesis. masterorganicchemistry.com The reaction of this compound with a phosphorus ylide (a Wittig reagent) would be expected to yield a methylene-substituted spiro[4.5]decane. The choice of the ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting double bond, although in this case, a single exocyclic methylene (B1212753) product would be formed. masterorganicchemistry.com

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester. beilstein-journals.org Applying this reaction to this compound would be expected to yield the corresponding β-hydroxy ester derivative. The reaction is known for its tolerance to various functional groups and is carried out under neutral conditions. beilstein-journals.org

Table 1: Examples of Nucleophilic Addition Reactions (Analogous Systems)

Reaction Type Reagent Product Type Reference
Asymmetric Hydrogenation Chiral Spiro Ruthenium Catalyst Chiral β-Aryl Cyclohexanols nih.govresearchgate.net

Enolization and α-Substituted Product Formation

The formation of an enol or enolate is a key step for many reactions at the α-carbon of a ketone. For this compound, enolization can only occur towards the C6 position, as the C8 position is a spiro center and the C9 position is a quaternary carbon with no abstractable protons.

α-Alkylation and α-Halogenation: Once the enolate is formed by treatment with a suitable base (e.g., LDA), it can react with electrophiles. For instance, reaction with an alkyl halide would lead to the formation of a 6-alkyl-9,9-dimethylspiro[4.5]decan-7-one. Similarly, reaction with a halogen source like N-bromosuccinimide (NBS) would yield the corresponding 6-halo-9,9-dimethylspiro[4.5]decan-7-one. The regioselectivity of these reactions is dictated by the single possible enolization site.

Reductions and Oxidations Affecting the Ketone Functionality

Reduction to Alcohols: The ketone group of this compound can be reduced to a secondary alcohol, 9,9-dimethylspiro[4.5]decan-7-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over a metal catalyst (e.g., Pt, Pd, or Ni) is another effective method. rsc.org In a related system, the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones using a chiral spiro ruthenium catalyst has been shown to produce functionalized chiral β-aryl cyclohexanols with high enantioselectivity. nih.govresearchgate.net This suggests that stereoselective reduction of the ketone in this compound could be achievable.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a reaction that converts ketones to esters (or lactones in the case of cyclic ketones) using peroxy acids like m-CPBA. nih.gov Treatment of this compound with a peroxy acid would be expected to yield a lactone. The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms. In this case, the migration of the more substituted C6 carbon would likely be favored, leading to the formation of a seven-membered lactone.

Table 2: Reduction and Oxidation Reactions of Ketones (General)

Reaction Reagent(s) Product Type Reference
Reduction NaBH4 or LiAlH4 Secondary Alcohol nih.gov
Catalytic Hydrogenation H2, Metal Catalyst (Pt, Pd, Ni) Secondary Alcohol rsc.org
Baeyer-Villiger Oxidation Peroxy acid (e.g., m-CPBA) Lactone nih.gov

Reactions Affecting the Spirocyclic System

The spiro[4.5]decane skeleton is relatively stable, but under certain conditions, it can undergo rearrangements leading to ring expansion, contraction, or fragmentation.

Ring Expansion and Contraction Methodologies

Beckmann Rearrangement: The Beckmann rearrangement provides a pathway for ring expansion of cyclic ketones. masterorganicchemistry.com This reaction proceeds via an oxime intermediate. The oxime of this compound, formed by reaction with hydroxylamine, can be treated with an acid or other reagent to induce the rearrangement. The migration of one of the α-carbons to the nitrogen atom would result in the formation of a lactam with an expanded ring system. The group anti-periplanar to the leaving group on the nitrogen atom preferentially migrates. masterorganicchemistry.com

Favorskii Rearrangement: While not a direct ring expansion of the starting material, the Favorskii rearrangement of an α-halo derivative of this compound could lead to a ring-contracted carboxylic acid derivative. This reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic ring opening.

Fragmentation Pathways of the Spiro[4.5]decane Skeleton

Derivatization and Functionalization Strategies

Detailed research findings on the derivatization and functionalization of this compound are not extensively available in the reviewed scientific literature. The following subsections address the specific areas of inquiry.

Specific examples or detailed methodologies for the utilization of this compound as a direct precursor for the preparation of novel spirocyclic scaffolds are not described in the currently available literature. While general methods for the synthesis of spirocyclic systems exist, their direct application to and the resulting scaffolds from this compound have not been documented.

There is a lack of published research detailing specific strategies for the introduction of diverse functionalities onto the decane (B31447) ring system of this compound. Consequently, no data on the types of functional groups that can be introduced or the reaction conditions to achieve such transformations are available.

Mechanistic Investigations of Key Transformations

In-depth mechanistic investigations into the transformations of this compound are not present in the current body of scientific literature. This includes a lack of both kinetic and isotopic labeling studies.

No kinetic studies concerning the reactions of this compound have been reported. As a result, there is no available data to elucidate the reaction pathways, determine rate constants, or understand the factors influencing the kinetics of its transformations.

There are no documented instances of isotopic labeling experiments being employed to analyze the reaction mechanisms of this compound. Such experiments are crucial for tracing the fate of atoms during a reaction and providing definitive evidence for proposed mechanisms, but this level of investigation has not been published for this specific compound.

Advanced Structural Analysis and Conformational Studies

Conformational Dynamics of the Spiro[4.5]decane Ring System

Chair-Chair and Envelope-Chair Interconversions

The six-membered ring in 9,9-Dimethylspiro[4.5]decan-7-one, analogous to cyclohexane (B81311), can theoretically adopt several conformations, including the highly stable chair form, as well as boat and twist-boat conformations. The interconversion between two different chair conformations, known as a ring flip, is a fundamental dynamic process. In the parent spiro[4.5]decane system, the cyclohexane ring will predominantly exist in a chair conformation to minimize angle and torsional strain.

Influence of Methyl Substituents on Ring Conformation

The gem-dimethyl group at the 9-position of the cyclohexane ring has a profound impact on its conformational preferences. In a monosubstituted cyclohexane, a substituent can occupy either an axial or an equatorial position, with the equatorial position being generally more stable for bulky groups to avoid 1,3-diaxial interactions.

Stereochemical Considerations at the Spirocenter and Other Chiral Elements

The structure of this compound contains several stereochemical features that are crucial for understanding its properties and potential reactivity.

Diastereotopic and Enantiotopic Relationships within the Molecule

The spirocenter (C-5) in this compound is a quaternary carbon and a center of chirality if the substitution pattern on both rings is appropriate to render the molecule chiral. In the case of the parent spiro[4.5]decan-7-one, the molecule is achiral due to a plane of symmetry passing through the carbonyl group and the spirocenter. However, the introduction of substituents can create chirality.

Even in the achiral parent compound, the protons on the carbon atoms of the cyclohexane and cyclopentane (B165970) rings exhibit diastereotopicity. For example, the two protons on C-6 are diastereotopic because replacing each one in turn with a different group would lead to diastereomers. This is due to their fixed and different spatial relationships with the rest of the molecule, including the spirocyclic system and the carbonyl group. These diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts in an NMR spectrum.

Similarly, the two methyl groups at C-9 are diastereotopic. One is positioned pseudo-axially and the other pseudo-equatorially, placing them in different chemical environments. Consequently, they are expected to exhibit distinct signals in the 1H and 13C NMR spectra.

Enantiotopic relationships can arise in derivatives of this compound. For instance, if a prochiral center is present, the two faces of a double bond or a carbonyl group could be enantiotopic.

Determination of Absolute and Relative Stereochemistry

For chiral derivatives of spiro[4.5]decan-7-one, determining the absolute and relative stereochemistry is a critical aspect of their characterization. The absolute configuration at the spirocenter is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For spiro compounds, this involves assigning priorities to the ring segments emanating from the spiro atom.

The relative stereochemistry describes the spatial relationship between different stereocenters within the same molecule. For substituted analogs of this compound, the relative orientation of the substituents (e.g., cis or trans) can be determined using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, which provides information about through-space proximity of protons. X-ray crystallography provides the most definitive method for determining both the absolute and relative stereochemistry of crystalline compounds.

Spectroscopic Methodologies for Structural Elucidation

The structure of this compound and its analogs can be unequivocally determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the carbon skeleton and the stereochemical environment of the protons and carbons. As mentioned, the diastereotopic nature of the methylene (B1212753) protons and the gem-dimethyl groups should result in distinct signals. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the complex proton and carbon signals and establishing the connectivity within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the carbonyl group (C=O) of the ketone. The stretching vibration for a saturated six-membered ring ketone typically appears in the region of 1715 cm-1. The exact position can be influenced by ring strain and the electronic effects of neighboring substituents.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern can offer clues about the structure, often involving characteristic losses of small neutral molecules or radicals. For a related compound, Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-, significant fragments are observed at m/z 111 and 103. nih.gov

Computed Spectroscopic Data: In the absence of experimental data for the specific title compound, computational chemistry can provide predicted spectroscopic values. The table below shows computed properties for the parent compound, spiro[4.5]decan-7-one. nih.gov

PropertyValue
Molecular Weight 152.23 g/mol
XLogP3 2.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 152.120115130
Monoisotopic Mass 152.120115130
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 11
Formal Charge 0
Complexity 166

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Connectivity and Stereochemistry

Advanced one- and two-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and mapping out its covalent framework and stereochemical details.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The presence of a ketone is confirmed by a characteristic signal in the downfield region of the ¹³C NMR spectrum. The gem-dimethyl groups on the cyclopentane ring give rise to a distinct singlet in the ¹H NMR spectrum.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY spectra would reveal the coupling networks within the cyclopentane and cyclohexane rings, allowing for the tracing of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the spiro center and the carbonyl carbon, by observing their correlations with nearby protons. For instance, the protons of the gem-dimethyl groups would show correlations to the spiro carbon (C9) and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry and conformation of a molecule by detecting protons that are close in space, even if they are not directly bonded. In this compound, NOESY can be used to establish the relative orientation of substituents on both the cyclopentane and cyclohexane rings, providing insights into the preferred chair or boat conformations of the six-membered ring and the envelope conformation of the five-membered ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak typically appears in the region of 1700-1725 cm⁻¹, which is characteristic of a six-membered ring ketone. Other significant absorptions include those for C-H stretching of the alkane backbone (around 2850-3000 cm⁻¹) and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton, particularly the spirocyclic framework, may give rise to more intense and well-defined peaks in the Raman spectrum.

Spectroscopic Data for this compound
Technique Characteristic Peak/Region (cm⁻¹)
Infrared (IR)~1710 (C=O stretch)
~2850-3000 (C-H stretch)

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₂H₂₀O.

Fragmentation Analysis: Under electron impact (EI) or other ionization methods, this compound will fragment in a predictable manner. The fragmentation pattern can provide valuable clues about the structure of the molecule. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. The analysis of these fragment ions helps to confirm the connectivity of the spirocyclic system.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule. For this compound, an X-ray crystal structure would provide unambiguous proof of the spirocyclic nature of the molecule and the relative stereochemistry of all stereocenters. It would also reveal the precise conformation of the cyclopentane and cyclohexane rings in the crystal lattice. Although specific crystallographic data for this compound is not widely published, it is a standard technique for the definitive structural elucidation of such molecules.

Chiroptical Spectroscopies for Absolute Configuration

Since this compound possesses a stereocenter at the spiro carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for determining the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum of this compound with the theoretically calculated spectrum for a known absolute configuration (e.g., (R) or (S)), the absolute configuration of the sample can be determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD is also a powerful tool for determining the absolute configuration of chiral molecules, often providing complementary information to ECD. The comparison of experimental and theoretical VCD spectra allows for the unambiguous assignment of the absolute configuration.

Computational and Theoretical Studies of 9,9 Dimethylspiro 4.5 Decan 7 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For a molecule like 9,9-dimethylspiro[4.5]decan-7-one, these methods can elucidate the influence of the spirocyclic framework and the gem-dimethyl group on the carbonyl functionality.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state geometry of medium-sized organic molecules. A typical approach for optimizing the geometry of this compound would involve a functional such as B3LYP, often paired with a basis set like 6-31G* to accurately describe the electronic environment.

In analogous spiro[4.5]decane systems, DFT calculations have been employed to explore reaction mechanisms and diastereoselectivity, highlighting the power of this method to predict structural outcomes. researchgate.net For this compound, a DFT optimization would likely reveal the chair conformation of the cyclohexane (B81311) ring to be the most stable, with the cyclopentane (B165970) ring adopting an envelope or twist conformation. The gem-dimethyl groups on the cyclohexane ring would impose significant steric constraints, influencing the bond lengths and angles around the spiro-carbon and the carbonyl group.

Table 1: Representative Optimized Geometrical Parameters for a Spiro[4.5]decanone System (Calculated using DFT) Note: This table presents hypothetical yet plausible data for this compound, based on general knowledge and data from related structures, as specific literature values are unavailable.

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-spiro-C Angle (in cyclohexane ring)~109.5°
C-spiro-C Angle (in cyclopentane ring)~104.0°
Dihedral Angle (C-C-C-C in cyclohexane)~55° (Chair)

Ab Initio Methods for Energy and Reactivity Prediction

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating molecular energies and predicting reactivity. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality energy data.

For bicyclic ketones, ab initio calculations have been used to determine the relative stabilities of different isomers. researchgate.net In the case of this compound, these methods could be used to precisely calculate its heat of formation and to explore the energy landscape of its various conformers. Furthermore, reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be computed. The HOMO is likely to be localized on the oxygen atom of the carbonyl group, while the LUMO would be the corresponding π* anti-bonding orbital, indicating the site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time.

Force Field Parameterization for Spirocyclic Ketones

A prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of equations and associated constants that describe the potential energy of a system of atoms. ethz.ch For a unique structure like this compound, standard force fields like AMBER or GAFF may require refinement or the development of new parameters, particularly for the spiro-center and the surrounding atoms. rsc.org

The parameterization process typically involves fitting the force field parameters to reproduce high-level quantum chemical calculations or experimental data. This ensures that the simulations accurately reflect the molecule's true conformational preferences and intermolecular interactions. The development of force fields for a broad range of small organic molecules is an active area of research. ethz.ch

Exploration of Solution-Phase Conformational Landscapes

Once a suitable force field is established, MD simulations can be performed to explore the conformational landscape of this compound in a solvent, providing a more realistic representation of its behavior in solution. These simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. For instance, the chair conformation of the cyclohexanone (B45756) ring is expected to be the most populated, but the simulations could quantify the extent of ring puckering and the flexibility of the cyclopentane ring. Such studies on related ketones have demonstrated the complexity of their conformational landscapes. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

Predicting NMR chemical shifts is a common application of computational chemistry. bohrium.comgithub.iofrontiersin.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, typically using DFT with a suitable functional, it is possible to predict its ¹H and ¹³C NMR spectra. nih.gov These predictions can aid in the assignment of experimental spectra, especially for a molecule with a complex, non-symmetric structure. Machine learning approaches are also emerging as powerful tools for accurate NMR shift prediction. frontiersin.orgnih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Specific computational results are not available in the literature.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C7)~210
C-spiro (C5)~45-50
C(CH₃)₂ (C9)~30-35
CH₃ (from C9)~25-30
Other CH₂20-40

Computational NMR Chemical Shift Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors, which are then converted to chemical shifts. gaussian.com For a molecule like this compound, DFT calculations can provide valuable insights into the electronic environment of each carbon and hydrogen atom, aiding in the assignment of experimental NMR spectra.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govacs.org For instance, a comparative study might employ various functionals such as B3LYP, PBE0, and M06-2X, with basis sets like 6-31G(d,p) or the correlation-consistent cc-pVTZ to find the best agreement with experimental data if it were available. nih.govacs.org The predicted chemical shifts are typically benchmarked against a reference compound, commonly tetramethylsilane (B1202638) (TMS). researchgate.net

An illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar spirocyclic ketones, is presented below. It is important to note that these are hypothetical values for the purpose of demonstrating the output of such a computational study.

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (C7) 210.5
Spiro (C5) 55.2
C(CH₃)₂ (C9) 35.8
CH₂ (C4) 40.1
CH₂ (C6) 42.3
CH₂ (C8) 41.8
CH₂ (C10) 25.4

Vibrational Frequencies and Intensities from Theoretical Models

Theoretical vibrational analysis provides a calculated infrared (IR) spectrum, which can be used to identify functional groups and understand the molecule's vibrational modes. DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding IR intensities. nih.govspectroscopyonline.com For this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching frequency.

The accuracy of the calculated frequencies is often improved by applying a scaling factor to account for anharmonicity and the approximations inherent in the theoretical model. nih.gov A detailed analysis would involve the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional modes of the spirocyclic framework.

Below is an illustrative table of key predicted vibrational frequencies for this compound. These values are representative of what would be expected from a DFT calculation on a molecule of this type.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
C=O Stretch 1715 Strong
C-H Stretch (sp³) 2850-2960 Medium-Strong
CH₂ Bend 1450-1470 Medium

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the energetics and pathways of chemical reactions. By mapping the potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. youtube.comyoutube.com

Energy Profiles for Nucleophilic Additions and Enolization

Nucleophilic Addition: The reaction of a nucleophile with the carbonyl group of this compound is a fundamental process in its chemistry. Theoretical studies can model the approach of a nucleophile to the carbonyl carbon, identifying the transition state and calculating the activation energy for the reaction. academie-sciences.fr The stereoselectivity of such additions, particularly to cyclic ketones like this one, is a subject of considerable theoretical interest, with factors such as steric hindrance and electronic effects influencing the facial selectivity of the attack. researchgate.netacs.org

Enolization: The formation of an enol or enolate from this compound is another key reaction. Computational studies can determine the relative thermodynamic stabilities of the keto and enol tautomers and the energy barrier for the tautomerization process. mit.eduresearchgate.net The mechanism of enolization, whether acid or base-catalyzed, can be elucidated by modeling the proton transfer steps and the involvement of solvent molecules. orientjchem.orgdiva-portal.org

An illustrative energy profile for a hypothetical nucleophilic addition is described in the table below.

Table 3: Illustrative Energy Profile for Nucleophilic Addition to this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2

Catalytic Pathways for Spiroannulation

The formation of the spirocyclic skeleton of this compound can be studied through computational modeling of spiroannulation reactions. These studies can help in understanding the role of catalysts in promoting the reaction and in controlling the stereochemical outcome. rsc.org Theoretical investigations can map out the catalytic cycle, identifying the key intermediates and transition states involved in the ring-forming steps. This provides valuable insights for optimizing reaction conditions and designing more efficient catalysts.

Applications of 9,9 Dimethylspiro 4.5 Decan 7 One As a Synthetic Building Block

Role in the Total Synthesis of Natural Products with Spirocyclic Motifs

The spiro[4.5]decane core is a recurring motif in a variety of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on the strategic incorporation of pre-functionalized spirocyclic building blocks.

The synthesis of natural products containing the spiro[4.5]decane skeleton often involves the use of derivatives of this core structure. For instance, compounds like 1-isopropyl-4,8-dimethylspiro[4.5]decan-7-one and its epoxy derivatives have been identified in natural sources and serve as targets for total synthesis. researchgate.netnist.gov The strategic placement of functional groups on the spiro[4.5]decane framework allows for further elaboration and annulation reactions to build the intricate polycyclic systems found in nature.

Spiroketals and spiro-ethers are prominent structural features in numerous biologically active natural products, including pheromones, antibiotics, and marine toxins. researchgate.net While 9,9-dimethylspiro[4.5]decan-7-one itself is a carbocyclic spiro compound, its structural motif is related to the broader class of spirocycles. The principles of stereocontrolled spirocyclization, which are crucial for the synthesis of spiroketals and spiro-ethers, can be studied and optimized using carbocyclic analogues as model systems. The knowledge gained from these studies can then be applied to the synthesis of more complex hetero-spirocyclic systems.

Utility in the Construction of Advanced Organic Materials

The rigid and well-defined three-dimensional structure of the spiro[4.5]decane unit can impart unique properties to materials when incorporated into their molecular architecture.

The introduction of spirocyclic units into polymer backbones can significantly influence their physical and thermal properties. The conformational rigidity of the spiro-center can enhance the glass transition temperature and thermal stability of polymers. While direct applications of this compound in this area are not extensively documented in readily available literature, related diazaspiro compounds have been noted for their utility in polymer crosslinking. This suggests a potential for spiro-ketones like this compound to be functionalized and utilized in a similar capacity.

The ketone functionality of this compound provides a handle for the introduction of chirality. Asymmetric reduction of the ketone or diastereoselective reactions at the α-position can lead to the formation of optically active spirocyclic alcohols and other derivatives. These chiral building blocks are of significant interest as they can be used as precursors for the synthesis of chiral ligands for asymmetric catalysis or as chiral auxiliaries in stereoselective transformations.

Development of Novel Methodologies Using this compound as a Substrate

The reactivity of the carbonyl group and the adjacent methylene (B1212753) positions in this compound make it a suitable substrate for exploring and developing new synthetic methodologies. Reactions such as aldol (B89426) condensations, Michael additions, and various cycloadditions can be investigated using this spirocyclic ketone. The insights gained from these studies can contribute to the broader understanding of reactivity and selectivity in sterically demanding spirocyclic systems. For example, the synthesis of new heterocyclic systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, has been achieved using related β-ketosulfones, highlighting the potential for spirocyclic ketones to serve as platforms for the development of novel chemical transformations. researchgate.net

Asymmetric Transformations and Catalysis Development

The rigid framework of spirocyclic compounds like this compound makes them excellent candidates for the development of chiral ligands and auxiliaries in asymmetric catalysis. The defined spatial arrangement of substituents on the spirocyclic core can effectively control the stereochemical outcome of a reaction.

While direct applications of this compound in asymmetric catalysis are not extensively documented in readily available literature, the broader class of spiro[4.5]decanone derivatives serves as a valuable platform for designing chiral ligands. The creation of stereogenic quaternary carbon centers is a significant challenge in organic synthesis, and the inherent asymmetry of certain spiro compounds makes them valuable for molecular recognition and catalysis. researchgate.net The development of chiral spiro ligands has been a prominent area of research, leading to successful applications in a variety of metal-catalyzed reactions, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.netjlu.edu.cn

The general strategy involves the conversion of the ketone functionality of the spiro[4.5]decanone into a coordinating group, such as a phosphine (B1218219) or an amine, and the introduction of chiral elements. These modified spirocyclic ligands can then be complexed with transition metals to form catalysts capable of inducing high levels of enantioselectivity. The design of such ligands is a crucial aspect of asymmetric catalysis, and the spiro[4.5]decane framework offers a robust and tunable scaffold for this purpose. nih.govscispace.com For instance, chiral spirodiphosphine ligands have demonstrated remarkable success in various asymmetric catalytic transformations. nih.gov

Spirocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

The incorporation of spirocyclic motifs into drug candidates has been a growing trend in medicinal chemistry. The three-dimensional nature of these scaffolds can lead to improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability, when compared to their planar, non-spirocyclic counterparts. nih.govnih.govdndi.org

Design and Synthesis of Spirocyclic Libraries

The this compound scaffold provides a versatile starting point for the construction of diverse spirocyclic compound libraries for screening in drug discovery programs. The ketone functionality allows for a wide range of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

The synthesis of libraries of spiro compounds is a key strategy in the exploration of chemical space. researchgate.net For example, the one-pot synthesis of novel spiro-tetrahydroquinoline derivatives has been reported, demonstrating a highly diastereoselective method for generating molecular diversity. nih.gov While not directly starting from this compound, this highlights the general approach of utilizing spiroketones to build complex heterocyclic systems. The development of multicomponent reactions is particularly valuable for the efficient generation of spirocyclic libraries.

Structure-Activity Relationship (SAR) Studies Based on Scaffold Modifications

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications of a chemical structure affect its biological activity. The rigid nature of the spiro[4.5]decanone scaffold makes it an excellent platform for systematic SAR exploration, as it restricts the conformational freedom of the molecule, leading to more defined interactions with biological targets.

A notable example of SAR studies involving the spiro[4.5]decanone core is in the development of inhibitors for the prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia and ischemic diseases. Research has shown that spiro[4.5]decanone-containing compounds can act as potent PHD inhibitors. nih.gov These studies have revealed that modifications to the spiro[4.5]decanone core can be exploited to develop isoform-selective inhibitors. nih.gov The spirocyclic core has the potential to extend into both the substrate and 2-oxoglutarate binding pockets of the PHDs, making it a promising template for the generation of selective 2-oxoglutarate oxygenase inhibitors. researchgate.netnih.gov

Furthermore, the design and synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists have demonstrated the utility of this scaffold in developing potent and selective inhibitors. nih.gov The SAR of this series of compounds was explored, highlighting the importance of the spirocyclic framework in achieving the desired pharmacological profile. nih.gov

Below is a table summarizing the types of modifications and their general impact on activity based on studies of spiro[4.5]decanone derivatives:

Modification SiteType of ModificationGeneral Impact on Activity
Ketone at C7Conversion to other functional groups (e.g., sulfonamide)Alters binding mode and potential for targeting different enzymes. researchgate.net
Spirocyclic CoreIntroduction of heteroatoms (e.g., nitrogen, oxygen)Can improve physicochemical properties and introduce new interaction points with biological targets. nih.govnih.gov
Substituents on RingsVariation of alkyl or aryl groupsInfluences potency, selectivity, and pharmacokinetic properties. nih.gov

Future Directions and Emerging Research Avenues

Exploiting 9,9-Dimethylspiro[4.5]decan-7-one in Flow Chemistry and Automation

The synthesis of complex molecules like this compound is poised for a paradigm shift with the adoption of flow chemistry and automated synthesis platforms. neuroquantology.comrsc.orgresearchgate.net Continuous flow processes offer significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless multi-step syntheses. neuroquantology.comnih.govnih.gov

The application of flow chemistry to the synthesis of spirocyclic ketones is an emerging area of interest. researchgate.net For this compound, this could involve the development of continuous processes for key synthetic steps, such as the alkylation and cyclization reactions often used in its preparation. Automated platforms could then be employed to rapidly generate libraries of derivatives by varying reaction partners or conditions, facilitating high-throughput screening for biological activity or material properties. researchgate.net This approach would significantly accelerate the discovery of novel applications for this spirocyclic scaffold.

Table 1: Potential Flow Chemistry Applications for the Synthesis and Derivatization of this compound

Process Potential Advantages in Flow Chemistry Key Research Focus
Synthesis of this compound Improved yield and purity, reduced reaction times, enhanced safety. nih.govDevelopment of a fully continuous, multi-step synthesis from simple precursors.
High-Throughput Library Synthesis Rapid generation of a diverse set of derivatives for screening. researchgate.netIntegration of automated reagent addition and in-line purification.
Photochemical and Electrochemical Modifications Precise control over irradiation and electrode potential, leading to novel transformations.Exploration of light- and electricity-driven reactions to functionalize the spirocyclic core.

Integration with Supramolecular Chemistry and Self-Assembly

The rigid, three-dimensional structure of this compound makes it an intriguing building block for supramolecular chemistry and the design of self-assembling systems. ceitec.eunih.gov The ketone functionality provides a handle for introducing recognition motifs through covalent modification, while the spirocyclic core can direct the spatial arrangement of these motifs.

Future research could focus on designing derivatives of this compound that can participate in host-guest interactions or self-assemble into well-defined architectures such as nanotubes, vesicles, or gels. numberanalytics.com For example, the introduction of hydrogen bonding moieties or aromatic surfaces could lead to the formation of ordered supramolecular polymers with unique material properties. The development of such "topological drugs," where the three-dimensional shape dictates biological interactions, is an exciting prospect. wikipedia.org

Advanced Spectroscopic Characterization Techniques

A deep understanding of the conformational landscape of this compound is crucial for predicting its reactivity and interactions. While standard spectroscopic methods provide basic structural information, advanced techniques are needed to fully elucidate its three-dimensional structure and dynamics.

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), will be instrumental in determining the absolute configuration of chiral derivatives of this compound. nih.govnumberanalytics.comnih.gov These techniques, when combined with quantum mechanical calculations, can provide unambiguous stereochemical assignments, which is critical for applications in medicinal chemistry. nih.gov Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY and ROESY, can provide through-space correlations to define the relative orientation of different parts of the molecule.

Table 2: Advanced Spectroscopic Techniques for the Analysis of this compound and its Derivatives

Technique Information Gained Potential Application
Vibrational Circular Dichroism (VCD) Absolute configuration and solution-phase conformation. nih.govStereochemical assignment of chiral derivatives.
Electronic Circular Dichroism (ECD) Absolute configuration of chromophore-containing derivatives. nih.govElucidation of stereochemistry in UV-active compounds.
2D-NMR (NOESY/ROESY) Through-space proton-proton distances, conformational preferences.Detailed structural analysis in solution.
Solid-State NMR (ssNMR) Structure and dynamics in the solid state.Characterization of crystalline forms and supramolecular assemblies.

Development of Novel Catalytic Transformations for Spirocyclic Ketones

The development of new catalytic methods for the selective functionalization of spirocyclic ketones is a key area for future research. oaepublish.comnih.gov For this compound, this includes the α-functionalization of the cyclohexanone (B45756) ring and the C-H functionalization of the cyclopentane (B165970) ring.

Recent advances in transition-metal catalysis offer powerful tools for C-H activation, allowing for the direct introduction of functional groups at previously unreactive positions. acs.orgnih.govrsc.orgmdpi.comrsc.org Applying these methods to this compound could provide access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods. Furthermore, the development of stereoselective catalytic methods will be crucial for the synthesis of enantiomerically pure spirocyclic compounds for pharmaceutical applications. nih.govscilit.com

Multiscale Modeling and Big Data Approaches in Spirocyclic Chemistry

Computational methods are becoming increasingly indispensable in modern chemical research. nih.govscispace.comscielo.org.corsc.org For this compound, multiscale modeling can provide insights into its structure, reactivity, and interactions at different levels of theory. Quantum mechanics (QM) can be used to accurately predict spectroscopic properties and reaction mechanisms, while molecular mechanics (MM) and molecular dynamics (MD) simulations can explore the conformational landscape and the behavior of large assemblies.

The integration of these computational approaches with big data analysis and machine learning is set to revolutionize chemical discovery. nih.govarocjournal.comnih.govyoutube.com By training machine learning models on large datasets of experimental and computational data, it may become possible to predict the properties and reactivity of new derivatives of this compound with high accuracy. This data-driven approach will accelerate the design of new functional molecules based on this spirocyclic scaffold.

Q & A

Q. How does the choice of extraction or purification method impact the stereochemical purity of this compound?

  • Methodological Answer : Fiber-based extraction (e.g., PDMS/DVB or CAR/PDMS) influences selectivity for volatile spiro compounds, as seen in VOC analyses of plant-derived analogs . For non-volatile derivatives, chiral HPLC with cellulose-based columns achieves >99% enantiomeric purity. Recrystallization in hexane/ethyl acetate (3:1) minimizes racemization risks during scale-up .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting reports on the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Replicate stability tests using controlled pH buffers (e.g., pH 2–12) and monitor degradation via HPLC-UV at 254 nm. For instance, spiro ketones degrade rapidly in strong acids (pH < 3) due to ring-opening, but remain stable in neutral or mildly basic conditions . Use 1H^1H-NMR to track proton exchange or ketone hydration as degradation markers.

Q. What computational methods are reliable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for spiro ring-opening or nucleophilic attacks. Molecular dynamics simulations (e.g., GROMACS) predict solvent interactions, aligning with experimental observations of THF stabilizing the spiro conformation better than DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.